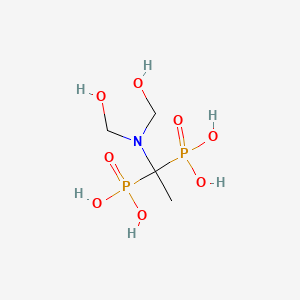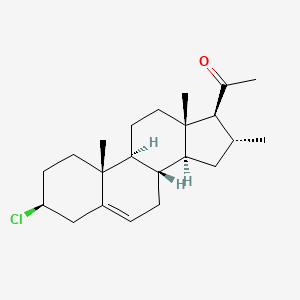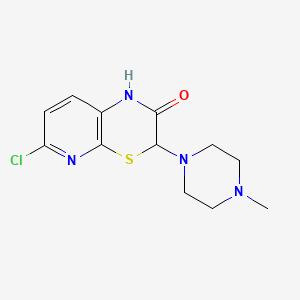
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one is a heterocyclic compound that contains a pyridothiazinone core structure. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one typically involves the following steps:
Formation of the Pyridothiazinone Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiazine precursor under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Piperazine Substitution: The 4-methylpiperazine moiety is introduced through a nucleophilic substitution reaction, often using 4-methylpiperazine and a suitable leaving group on the pyridothiazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridothiazinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine moiety.
Reduction: Dihydro derivatives of the pyridothiazinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one depends on its specific application. Generally, it may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting Cellular Processes: Such as cell division or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one: shares structural similarities with other pyridothiazinone derivatives and piperazine-containing compounds.
Uniqueness
Structural Features: The combination of a pyridothiazinone core with a 4-methylpiperazine moiety and a chlorine atom at the 6-position makes this compound unique.
Pharmacological Properties: Its potential therapeutic effects and specific interactions with biological targets distinguish it from other similar compounds.
Properties
CAS No. |
94565-64-7 |
|---|---|
Molecular Formula |
C12H15ClN4OS |
Molecular Weight |
298.79 g/mol |
IUPAC Name |
6-chloro-3-(4-methylpiperazin-1-yl)-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C12H15ClN4OS/c1-16-4-6-17(7-5-16)12-10(18)14-8-2-3-9(13)15-11(8)19-12/h2-3,12H,4-7H2,1H3,(H,14,18) |
InChI Key |
XZHAGAKQGUUOIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2C(=O)NC3=C(S2)N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



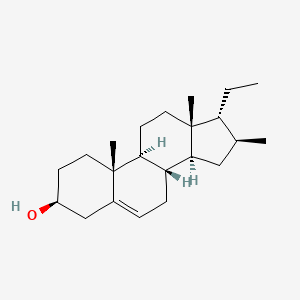
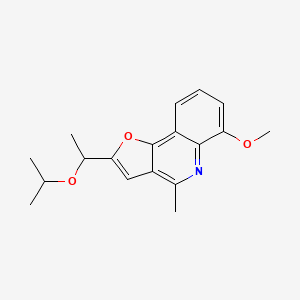
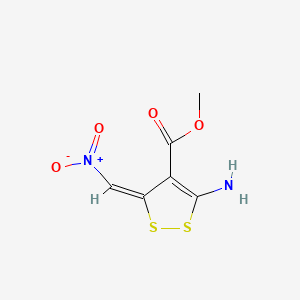
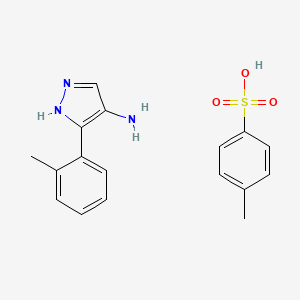
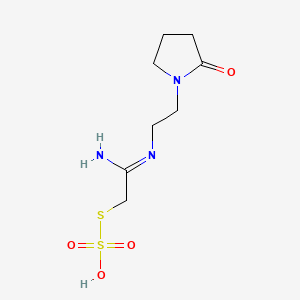
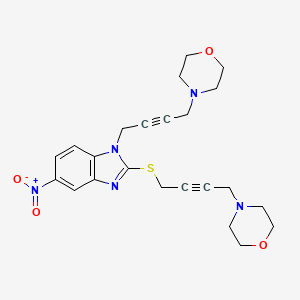
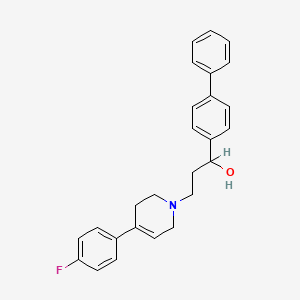
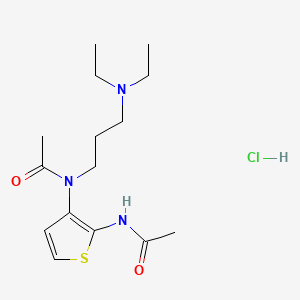


![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
